3-(cinnamylthio)-1,2,4-triazin-5(4H)-one
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Overview
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It would include the starting materials, the conditions under which the reaction takes place, and the yield of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the type of bonds between them. Techniques used could include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, the products of its reactions, and so on .Physical and Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, its stability under various conditions, its color, and so on .Scientific Research Applications
Triazine derivatives, including structures like 3-(cinnamylthio)-1,2,4-triazin-5(4H)-one, are a class of heterocyclic compounds known for their diverse biological activities. These compounds have been extensively studied for their potential applications in various fields of scientific research, particularly in the development of new pharmaceuticals due to their broad spectrum of biological activities.
Biological Activities and Applications
Triazine derivatives have been recognized for their significant anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are of great importance in pharmaceutical research for the development of new drugs targeting a wide array of diseases and conditions. Their structural variations allow for the synthesis of new chemical entities with potential therapeutic applications, addressing ongoing challenges in treating emerging diseases and drug-resistant bacterial strains (Ferreira et al., 2013).
Chemical Synthesis and Sustainability
The synthesis of triazine derivatives, including those related to this compound, highlights the need for new, more efficient, and environmentally sustainable methods. Green chemistry principles are becoming increasingly relevant in the preparation of triazine compounds, focusing on energy saving and reducing the environmental impact of chemical synthesis. This aspect is crucial for developing future compounds that are not only effective but also produced in an eco-friendly manner (Ferreira et al., 2013).
Antimicrobial and Antituberculosis Potential
Recent studies have shown that certain cinnamic derivatives, including triazine structures, exhibit promising activity against Mycobacterium tuberculosis, suggesting their potential as new anti-TB agents. This is particularly significant in the face of increasing drug resistance, highlighting the urgency in discovering novel compounds with effective mechanisms of action against tuberculosis (De et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]sulfanyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11-9-13-15-12(14-11)17-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,14,15,16)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCIMHIBANWMKZ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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